Cas no 4651-81-4 (Methyl 2-aminothiophene-3-carboxylate)
Methyl 2-aminothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 2-amino-3-thenoate
- 2-AMINO-3-METHOXYCARBONYLTHIOPHENE
- Methyl 2-amino-3-thiophenecarboxylate
- 2-amino-3-carbomethoxythiophen
- 2-Amino-thiophene-3-carboxylic acid methyl ester
- methyl 2-aminothiphene-3-carboxylate
- Methyl 2-Aminothiophene-3-Carboxylate,97%
- 4N-801
- NSC 523742
- 2-aminothiophene-3-carboxylic acid methyl ester
- NSC523742
- Methyl 2-aminothiophene-3-carboxylate, 97%
- SY003509
- F2146-0061
- SR-01000641729-1
- methyl-2-amino-thiophene-3-carboxylate
- DGGJQLCAYQCPDD-UHFFFAOYSA-N
- CCG-52496
- Methyl 2-amino-thiophene-3-carboxylate
- DTXSID70196863
- HMS552A18
- SCHEMBL190088
- methyl2-aminothiophene-3-carboxylate
- AM20100184
- W-200383
- NSC-523742
- CHEBI:194919
- AC-2991
- GK 02784
- A7235
- 3-Thiophenecarboxylic acid, 2-amino-, methyl ester
- Z332379250
- GEO-01747
- C26DR8VS6P
- EN300-44918
- CS-W007343
- EINECS 225-084-8
- Maybridge1_003714
- FT-0601170
- PB30611
- MFCD00159547
- UNII-C26DR8VS6P
- methyl-2-aminothiophene-3-carboxylate
- BB 0237570
- AKOS000220132
- 4651-81-4
- NS00031612
- AI-942/25034264
- BBL016875
- ALBB-002018
- STK436406
- DB-031245
-
- MDL: MFCD00159547
- Inchi: 1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3
- InChI Key: DGGJQLCAYQCPDD-UHFFFAOYSA-N
- SMILES: S1C=CC(C(=O)OC)=C1N
Computed Properties
- Exact Mass: 157.02000
- Monoisotopic Mass: 157.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
Experimental Properties
- Color/Form: Yellowish brown crystals
- Density: 1.32
- Melting Point: 76-81 °C (lit.)
- Boiling Point: 259.4°C at 760 mmHg
- Flash Point: 110.712℃
- Refractive Index: 1.598
- PSA: 80.56000
- LogP: 1.69810
- Solubility: Not determined
Methyl 2-aminothiophene-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Methyl 2-aminothiophene-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-aminothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M180A-5g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 5g |
¥61.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M180A-25g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 25g |
¥174.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M180A-100g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 100g |
¥486.0 | 2022-05-30 | |
| Fluorochem | 017068-1g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 017068-5g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 017068-25g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 25g |
£40.00 | 2022-03-01 | |
| Fluorochem | 017068-100g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 98% | 100g |
£69.00 | 2022-03-01 | |
| Chemenu | CM103589-500g |
methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 97% | 500g |
$310 | 2021-08-06 | |
| TRC | M328648-500mg |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 500mg |
$64.00 | 2023-05-17 | ||
| TRC | M328648-1g |
Methyl 2-aminothiophene-3-carboxylate |
4651-81-4 | 1g |
$75.00 | 2023-05-17 |
Methyl 2-aminothiophene-3-carboxylate Suppliers
Methyl 2-aminothiophene-3-carboxylate Related Literature
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Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892
-
Luogen Lai,Qinqin Wang,Binliang Zhang,Zhen Xiao,Zunhua Yang,Qi Yang,Zixin Luo,Wufu Zhu,Shan Xu RSC Adv. 2019 9 29579
Additional information on Methyl 2-aminothiophene-3-carboxylate
Methyl 2-aminothiophene-3-carboxylate (CAS No. 4651-81-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-aminothiophene-3-carboxylate, identified by its CAS number 4651-81-4, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its thiophene core substituted with an amino group at the 2-position and a carboxylate ester at the 3-position, has garnered significant attention due to its role in the development of novel therapeutic agents. The structural uniqueness of Methyl 2-aminothiophene-3-carboxylate makes it a crucial building block for synthesizing complex molecules that exhibit a wide range of biological activities.
The significance of this compound in medicinal chemistry stems from its ability to serve as a precursor for various pharmacophores. Thiophene derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both amino and carboxylate functional groups on the thiophene ring enhances the reactivity and adaptability of Methyl 2-aminothiophene-3-carboxylate, allowing for further chemical modifications that can tailor its biological profile. Recent advancements in synthetic methodologies have further highlighted the importance of this intermediate, particularly in the context of drug discovery and development.
In recent years, researchers have been exploring new synthetic routes to optimize the production of Methyl 2-aminothiophene-3-carboxylate. One such approach involves catalytic hydrogenation and subsequent functional group transformations, which have been shown to improve yield and purity. These innovations not only streamline the synthesis process but also reduce the environmental impact, aligning with the growing emphasis on sustainable chemistry. The development of greener synthetic protocols is a critical focus in modern pharmaceutical research, and intermediates like Methyl 2-aminothiophene-3-carboxylate play a pivotal role in this endeavor.
The applications of Methyl 2-aminothiophene-3-carboxylate extend beyond traditional pharmaceuticals. In the field of materials science, thiophene-based compounds are being investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. The unique electronic properties of thiophene derivatives make them attractive candidates for developing advanced materials with enhanced performance. Furthermore, the versatility of Methyl 2-aminothiophene-3-carboxylate allows it to be incorporated into various chemical frameworks, facilitating the creation of novel materials with tailored functionalities.
From a biological perspective, the structural features of Methyl 2-aminothiophene-3-carboxylate contribute to its potential as a lead compound in drug discovery. The amino group at the 2-position can engage in hydrogen bonding interactions with biological targets, while the carboxylate ester moiety provides opportunities for further derivatization via amide bond formation. These characteristics have led to its exploration as a scaffold for inhibiting enzymes involved in inflammatory pathways and cancer progression. Recent studies have demonstrated promising results in preclinical models, where derivatives of this compound have exhibited significant therapeutic potential.
The synthesis and application of Methyl 2-aminothiophene-3-carboxylate also highlight the importance of interdisciplinary collaboration in pharmaceutical research. Chemists working alongside biologists and computer scientists are leveraging computational tools to predict and optimize molecular structures. This integrative approach has accelerated the discovery process by enabling rapid screening of potential candidates based on their predicted binding affinities and pharmacokinetic properties. The insights gained from these studies are invaluable for designing next-generation therapeutics that target complex diseases more effectively.
In conclusion, Methyl 2-aminothiophene-3-carboxylate (CAS No. 4651-81-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable intermediate for developing innovative drugs and advanced materials. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific inquiry. The ongoing efforts to optimize its production and expand its utility underscore its enduring importance in both academic research and industrial applications.
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